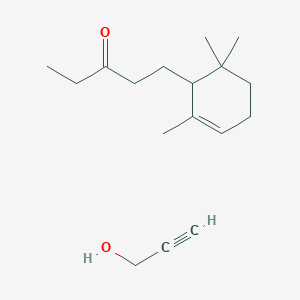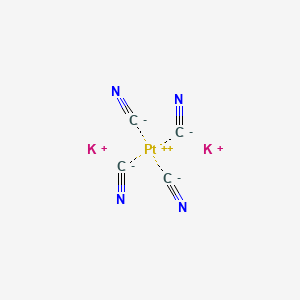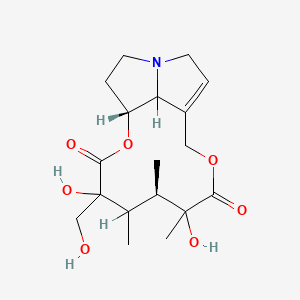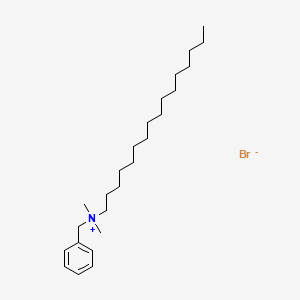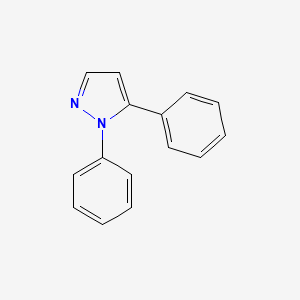
1,5-Diphenyl-1H-pyrazole
Overview
Description
1,5-Diphenyl-1H-pyrazole (DPP) is a heterocyclic compound with the molecular formula C16H12N2. It consists of a doubly unsaturated five-membered ring containing two nitrogen atoms and three carbon atoms. DPP exhibits diverse functionality and stereochemical complexity due to its aromatic character and structural features .
Synthesis Analysis
- Heterocyclic Systems and Multicomponent Approaches : These methods allow for efficient preparation of pyrazole derivatives .
Molecular Structure Analysis
The molecular weight of DPP is approximately 220.27 g/mol. Its chemical formula is C15H12N2 .
Chemical Reactions Analysis
DPP participates in various chemical reactions, including cycloadditions, condensations, and functionalization processes. These reactions lead to the formation of diverse pyrazole derivatives with different biological and pharmacological activities .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis and Chemical Properties
1,5-Diphenyl-1H-pyrazole derivatives are utilized in organic synthesis, demonstrating significant chemical reactivity and utility. For example, research on the synthesis of 3,5-diphenyl-1H-pyrazole highlighted the compound's synthesis through condensation reactions and explored its cytotoxic and oxidative effects on cultured human peripheral blood cells, indicating the compound's potential utility in studying biological effects (Akbas et al., 2017). Additionally, Rhodium-catalyzed oxidative coupling reactions of phenylazoles with internal alkynes, resulting in compounds like this compound derivatives, shed light on the mechanisms of C-H bond cleavage, demonstrating the compound's role in advanced organic synthesis (Umeda et al., 2011).
Material Science and Fluorescent Properties
This compound derivatives have been investigated for their potential in material science, particularly as organic fluorescent dyes. A study on novel fluorescence dyes of the pyrazoline compounds, which include derivatives of this compound, highlighted their synthesis and characterized their fluorescence emission spectra. These compounds showed significant potential as fluorescent materials due to their high fluorescence quantum yields and emissions in the blue light spectrum (Bai et al., 2007).
Biological Activities
Research on this compound derivatives has also extended into exploring their biological and pharmacological activities. For instance, studies on the antioxidant and antibacterial activities of tri-substituted pyrazoles, including 1,5-Diphenyl derivatives, have shown that these compounds exhibit moderate activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. These findings suggest the potential therapeutic applications of these compounds (Lynda, 2021).
Future Directions
Mechanism of Action
Target of Action
1,5-Diphenyl-1H-pyrazole is a nitrogen-containing heterocyclic compound Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . They have also been reported to target the ryanodine receptor (RyR), a promising target for the development of novel insecticides .
Mode of Action
A molecular simulation study was performed on a pyrazole derivative, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that pyrazole derivatives may interact with their targets in a similar manner, leading to changes in the function of the target proteins.
Biochemical Pathways
Pyrazole derivatives have been reported to have significant effects on various biological pathways due to their diverse pharmacological activities . For instance, some pyrazole derivatives have shown antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases .
Pharmacokinetics
Theoretical admet studies of pyrazolopyrazine derivatives, a class of compounds similar to pyrazoles, have predicted suitable pharmacokinetic phases .
Result of Action
Some pyrazole derivatives have shown strong antiviral activity against herpes simplex virus type-1 . Additionally, certain pyrazole derivatives have displayed superior antipromastigote activity, which was more active than standard drugs . These findings suggest that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
1,5-Diphenyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters, potentially contributing to its antidepressant effects. Additionally, this compound interacts with proteins involved in inflammatory pathways, exhibiting anti-inflammatory properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has demonstrated antiproliferative effects by inducing cell cycle arrest and promoting apoptosis . Furthermore, it modulates the expression of genes involved in oxidative stress response, thereby enhancing the cells’ ability to combat oxidative damage . These effects highlight the potential of this compound as an anticancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of monoamine oxidase, preventing the enzyme from catalyzing the breakdown of neurotransmitters . Additionally, it interacts with transcription factors, modulating the expression of genes involved in inflammation and oxidative stress . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained antiproliferative and anti-inflammatory effects in cell culture models . These findings suggest that this compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit beneficial effects, such as reduced inflammation and improved cognitive function . At high doses, this compound can induce toxic effects, including liver damage and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, this compound affects metabolic flux and metabolite levels, altering the balance of key metabolites involved in cellular energy production and detoxification processes . These interactions underscore the compound’s impact on cellular metabolism and its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and distribution, which are critical factors for its therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Studies have shown that this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes and other proteins involved in cellular metabolism . These subcellular localizations contribute to the compound’s diverse biological activities and its potential as a therapeutic agent.
Properties
IUPAC Name |
1,5-diphenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCXLYCLPHRSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346572 | |
| Record name | 1,5-Diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-89-6 | |
| Record name | 1,5-Diphenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)

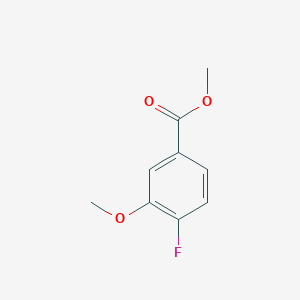

![2,3-dihydroxypropyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1594008.png)


